Mandyphos SL-M003-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mandyphos SL-M003-2 involves the reaction of ferrocene with bisphosphine ligands. The reaction conditions typically include the use of solvents such as toluene or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure the desired product’s high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Mandyphos SL-M003-2 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form oxides of phosphorus.
Reduction: It can be reduced to form phosphines.
Substitution: This compound can undergo substitution reactions where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine ligands .
Scientific Research Applications
Mandyphos SL-M003-2 has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and in the development of new materials.
Mechanism of Action
The mechanism by which Mandyphos SL-M003-2 exerts its effects involves its interaction with transition metals to form chiral metal complexes. These complexes then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved include oxidative addition, reductive elimination, and migratory insertion .
Comparison with Similar Compounds
Similar Compounds
Mandyphos SL-M004-2: Another ferrocenyl-based diphosphine ligand used in asymmetric synthesis and chiral catalysis.
Mandyphos SL-M009-1: A similar compound with different substituents on the phosphine ligands.
Uniqueness
Mandyphos SL-M003-2 is unique due to its specific substituents on the phosphine ligands, which provide it with distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions, offering high enantioselectivity and reactivity .
Properties
Molecular Formula |
C60H42F24FeN2P2 |
---|---|
Molecular Weight |
1364.7 g/mol |
InChI |
InChI=1S/2C30H21F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-16,26H,1-2H3; |
InChI Key |
PYLZWHGISWCHOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] |
Origin of Product |
United States |
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